![molecular formula C5H4N4O B6419957 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 56976-88-6](/img/structure/B6419957.png)

4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a chemical compound with the molecular formula C5H4N4O . It is a powder at room temperature . The IUPAC name for this compound is pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one .

Molecular Structure Analysis

The InChI code for 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is 1S/C5H4N4O/c10-5-4-1-2-7-9(4)3-6-8-5/h1-3H,(H,8,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a powder at room temperature . It has a molecular weight of 136.11 . The compound has a melting point of 265-267°C .Wissenschaftliche Forschungsanwendungen

CDK2 Inhibitors

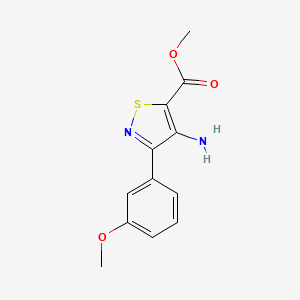

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Cytotoxic Activities

These compounds have shown significant cytotoxic activities against various cell lines . For instance, compounds 14 & 15 showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

Synthesis of Pyrazole Fused Heterocycles

An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation in good yields . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one .

Adenosine Receptor Probes

The pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one scaffold was chosen as a pharmacophore for the adenosine receptors . Functionalization of these derivatives is useful to easily obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .

Drug Delivery Systems

As mentioned above, the functionalization of pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one derivatives can lead to the development of efficient drug delivery systems . These systems can be designed to deliver drugs to specific parts of the body, thereby increasing the effectiveness of the treatment and reducing side effects .

Diagnostic or Theranostic Systems

The pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one derivatives can also be used in the development of diagnostic or theranostic systems . These systems can be used for the simultaneous diagnosis and treatment of diseases, providing a more personalized approach to healthcare .

Safety and Hazards

Wirkmechanismus

Target of Action

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, also known as 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one, has been identified to interact with several targets. One of the primary targets of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition is achieved through the formation of hydrogen bonds with key amino acids in the active site of CDK2 . The inhibition of CDK2 leads to a disruption in cell cycle progression, effectively halting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle leads to the arrest of cell division and the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s ability to inhibit cdk2 suggests that it can penetrate cell membranes to reach its intracellular target

Result of Action

The result of the action of Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This makes the compound a potential candidate for the development of new anticancer drugs .

Action Environment

The action of Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to cross cell membranes and reach its target . Additionally, the presence of other substances in the environment, such as proteins or lipids, can potentially interact with the compound and affect its activity .

Eigenschaften

IUPAC Name |

5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-4-1-2-7-9(4)3-6-8-5/h1-3H,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQDPICNDWFEBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=O)NN=CN2N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one | |

CAS RN |

56976-88-6 |

Source

|

| Record name | 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-[4-(2-phenylethyl)piperazin-1-yl]-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419875.png)

![3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6419903.png)

![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6419912.png)

![2-{[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B6419928.png)

![3-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6419929.png)

![3-(2-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B6419934.png)

![tert-butyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6419966.png)

![2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B6419969.png)

![3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6419985.png)